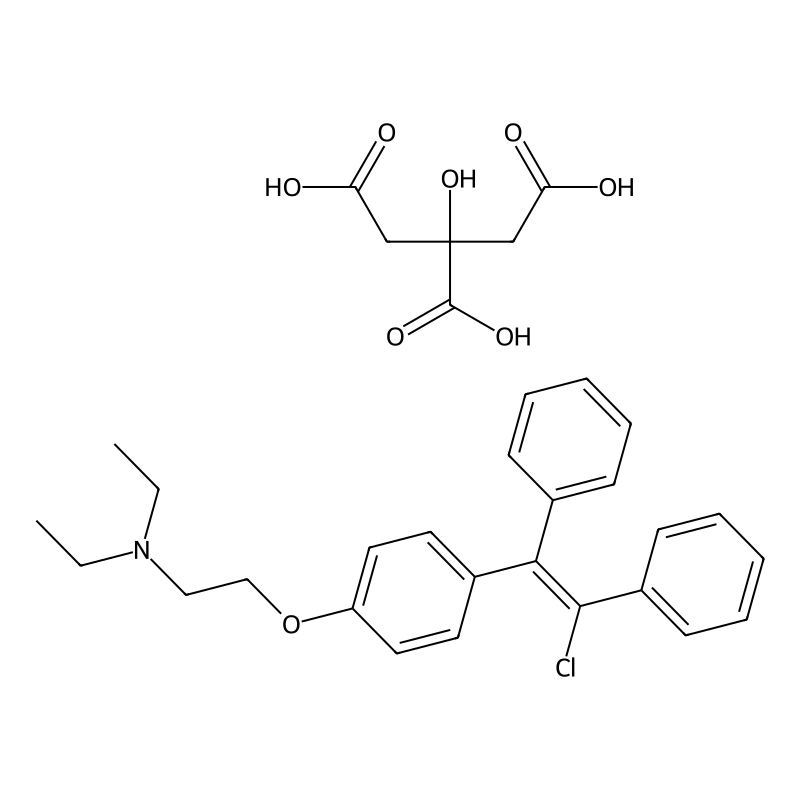Clomifene citrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Treatment of Anovulatory Infertility
Clomiphene citrate's primary application lies in the treatment of anovulatory infertility, the inability to ovulate. It works by acting as a selective estrogen receptor modulator (SERM) . This means it binds to estrogen receptors in the body, but with mixed effects. In the hypothalamus, a region of the brain, clomiphene citrate blocks the negative feedback loop normally exerted by estrogen. This leads to increased production of gonadotropin-releasing hormone (GnRH) . GnRH, in turn, stimulates the pituitary gland to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH) . These hormones are crucial for follicle growth and ovulation.
Research has shown clomiphene citrate to be effective in inducing ovulation in women with various causes of anovulation, including polycystic ovary syndrome (PCOS) .
Potential Use in Male Infertility
While primarily used for female infertility, clomiphene citrate has also been explored for its potential role in treating male infertility. Studies suggest it might improve sperm concentration in men with certain types of infertility, possibly by stimulating the release of testosterone and gonadotropins . However, further research is needed to confirm these findings and establish its safety and efficacy for this purpose.
Other Investigational Uses
Beyond its established applications, clomiphene citrate is being investigated for other potential uses. These include:
Clomifene citrate is a synthetic compound primarily used as a fertility medication. It belongs to the class of selective estrogen receptor modulators (SERMs) and is commonly prescribed to stimulate ovulation in women experiencing infertility due to anovulation or irregular menstrual cycles. Clomifene citrate operates by binding to estrogen receptors in the hypothalamus, thereby inhibiting the feedback mechanism that estrogen exerts on the hypothalamus and pituitary gland. This action leads to increased secretion of gonadotropins, specifically follicle-stimulating hormone and luteinizing hormone, which promote ovarian follicle development and ovulation .
The chemical formula for clomifene citrate is , and it is characterized by its unique diphenyl ethylene structure, which is crucial for its biological activity .
- Toxicity: Clomiphene is generally well-tolerated, but side effects like hot flashes, headaches, and abdominal bloating can occur. In rare cases, more serious side effects like ovarian hyperstimulation syndrome (OHSS) may develop, where multiple follicles develop simultaneously, leading to enlarged ovaries and potential complications.
- Flammability: Not readily flammable.
- Reactivity: No significant reactivity hazards reported.
The primary biological activity of clomifene citrate lies in its role as a selective estrogen receptor modulator. By binding to estrogen receptors in the hypothalamus, it creates a perception of low estrogen levels in the body. This triggers an increase in gonadotropin release from the pituitary gland, stimulating ovarian function . Clomifene citrate also exhibits anti-estrogenic effects on certain tissues, such as the endometrium, which can lead to thinning of the uterine lining during treatment . Its unique mechanism allows it to act both as an estrogen agonist and antagonist depending on the tissue context.
Clomifene citrate can be synthesized through several chemical pathways. One common method involves the condensation of 2-chloro-1,2-diphenylethylene with triethylamine and phenol derivatives. The synthesis typically requires careful control of reaction conditions to ensure high yields of the desired product while minimizing by-products . The process can be summarized in the following steps:
- Formation of Diphenylethylene: 2-chloro-1,2-diphenylethylene is synthesized from appropriate starting materials.
- Reaction with Triethylamine: The diphenylethylene reacts with triethylamine in a solvent under controlled temperature.
- Purification: The crude product is purified through recrystallization or chromatography techniques.
Clomifene citrate is predominantly used in reproductive medicine for:
- Inducing Ovulation: It is prescribed for women with polycystic ovary syndrome or other conditions leading to anovulation.
- Treating Infertility: It increases the chances of conception by promoting egg maturation and release.
- Off-label Uses: Emerging studies suggest potential applications in treating certain types of headaches (e.g., short-lasting unilateral neuralgiform headache attacks) and as an adjunct therapy for male hypogonadism .
Clomifene citrate has been studied for its interactions with various drugs and biological systems. Key interactions include:
- Hormonal Interactions: Clomifene may interact with other hormonal therapies, necessitating careful monitoring when used concurrently.
- Metabolic Interactions: As a substrate for cytochrome P450 enzymes, co-administration with drugs that inhibit or induce these enzymes can alter clomifene's pharmacokinetics .
- Adverse Effects: Potential side effects include visual disturbances, ovarian hyperstimulation syndrome, and mood swings, which may be exacerbated by concurrent medications affecting hormonal balance .
Several compounds share similarities with clomifene citrate in terms of structure and function. Notable examples include:
| Compound | Class | Mechanism of Action | Unique Features |
|---|---|---|---|
| Tamoxifen | Selective Estrogen Receptor Modulator | Estrogen receptor antagonist/agonist | Primarily used in breast cancer treatment |
| Toremifene | Selective Estrogen Receptor Modulator | Similar mechanism to tamoxifen | Used for advanced breast cancer |
| Raloxifene | Selective Estrogen Receptor Modulator | Estrogen receptor agonist/antagonist | Primarily used for osteoporosis prevention |
| Letrozole | Aromatase Inhibitor | Inhibits conversion of androgen to estrogen | Used primarily in breast cancer therapy |
Clomifene citrate's uniqueness lies in its specific application for ovulation induction and its dual agonistic and antagonistic properties at different estrogen receptors within reproductive tissues. This allows it to effectively stimulate ovarian function while minimizing adverse effects on other tissues compared to some other SERMs.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H361 (91.49%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
MeSH Pharmacological Classification
Pictograms

Health Hazard
Other CAS
7619-53-6







